N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
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Overview
Description
“N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide” typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole core.
Attachment of Fluorophenyl Group: The fluorophenyl group can be attached through further substitution reactions, often using halogenated precursors and appropriate catalysts.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and benzothiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of “N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole.
Piperazine Derivatives: Compounds with similar piperazine rings, such as 1-(2-fluorophenyl)piperazine.
Uniqueness
“N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide” is unique due to the specific combination of the benzothiazole and piperazine moieties, along with the fluorophenyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19FN4OS |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H19FN4OS/c20-14-5-1-3-7-16(14)24-11-9-23(10-12-24)13-18(25)22-19-21-15-6-2-4-8-17(15)26-19/h1-8H,9-13H2,(H,21,22,25) |
InChI Key |
WKVPQEILYASKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4F |
Origin of Product |
United States |
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